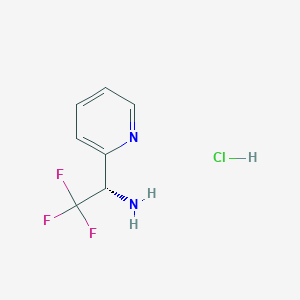

(S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h1-4,6H,11H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZMNGPRQBZYSO-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336105-45-4 | |

| Record name | 2-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336105-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(pyridin-2-yl)ethanamine.

Resolution: The enantiomeric resolution of the racemic mixture is performed using chiral resolution agents or chromatography techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Substitution: Sodium azide, thiols, and polar aprotic solvents.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity and stability.

Mechanism of Action

The mechanism of action of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Stereochemical Significance : The (S)-configuration is critical for binding in enantioselective biological targets, such as enzyme active sites .

- Synthetic Utility : Used as an intermediate in pharmaceutical synthesis, particularly for pyrrolopyrazine derivatives (e.g., EP 3 950 692 A1 describes its role in preparing sulfonamide analogs) .

Comparison with Structurally Related Compounds

Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl

Key Insight : The pyridin-2-yl isomer exhibits distinct electronic and steric effects compared to the 3-position analog, influencing receptor binding and metabolic stability .

Enantiomeric Pairs: (S) vs. (R) Configurations

Key Insight : Enantiomers often display divergent biological activities, making the (S)-form preferable in drug development for optimized target engagement .

Substituent Variations: Fluorinated Aromatic Rings

Key Insight : Fluorophenyl analogs (e.g., CAS 929642-58-0) trade hydrogen-bonding capacity (pyridine) for increased hydrophobicity, altering pharmacokinetics .

Biological Activity

(S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈ClF₃N₂

- Molecular Weight : 212.6 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, which may facilitate its ability to penetrate biological membranes and interact with central nervous system targets.

Research indicates that (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride exhibits notable biological activity primarily through:

- Interaction with Neurotransmitter Systems : The compound has been studied for its potential as an antidepressant and anxiolytic agent. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .

- Pharmacodynamics : The trifluoromethyl group enhances the compound's interaction with various biological targets, leading to improved pharmacodynamic profiles compared to structurally similar compounds.

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant and anxiolytic effects of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride:

- In Vivo Studies : Animal models have demonstrated that this compound can reduce symptoms of depression and anxiety. Behavioral tests such as the forced swim test and elevated plus maze have shown significant improvements in treated groups compared to controls .

- Mechanistic Insights : The compound's efficacy is linked to its ability to enhance synaptic transmission and neuroplasticity in brain regions associated with mood regulation .

Interaction with Biological Targets

The compound has been investigated for its interaction with specific receptors:

- NMDA Receptors : Studies suggest that (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride may act as a positive allosteric modulator of NMDA receptors, which play a crucial role in synaptic plasticity and memory function .

- Serotonin Receptors : The compound is also thought to interact with serotonin receptors, which are critical in mood regulation and anxiety response mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2,2-Trifluoroethylamine | C₂H₃F₃N | Lacks pyridine ring; simpler structure |

| 3-Pyridylmethanol | C₇H₉NO | Contains hydroxyl group; different reactivity |

| 4-Aminopyridine | C₅H₅N₃ | No fluorine; different biological activity profile |

| 1-(Pyridin-3-yl)ethanamine | C₇H₈N₂ | Similar amine structure; lacks trifluoromethyl group |

The unique trifluoromethyl group in (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride significantly enhances its lipophilicity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent research highlights the potential therapeutic applications of (S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride:

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating major depressive disorder and generalized anxiety disorder. Early results indicate promising outcomes regarding symptom reduction and improved quality of life for patients .

- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully assess long-term effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.